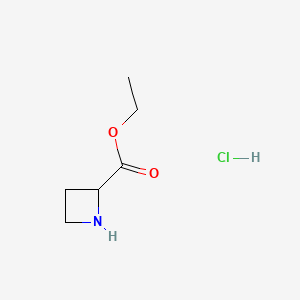

盐酸乙基氮杂环丁烷-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl azetidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.617 . It is not intended for human or veterinary use and is used only for research.

Synthesis Analysis

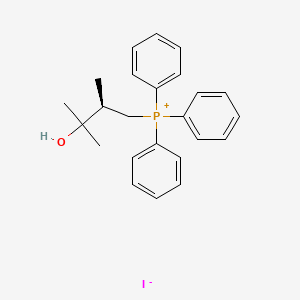

The synthesis of azetidines, including Ethyl azetidine-2-carboxylate hydrochloride, has been a subject of research. One method involves the Strecker-type reaction using TMSCN to afford C-2 substituted azetidine . Another method involves the enzymatic hydrolysis of L-azetidine-2-carboxylate .Molecular Structure Analysis

The molecular structure of Ethyl azetidine-2-carboxylate hydrochloride is determined by its molecular formula, C6H12ClNO2. Detailed structural analysis can be obtained through high-resolution crystal structures .Chemical Reactions Analysis

Ethyl azetidine-2-carboxylate hydrochloride can undergo enzymatic hydrolysis, a ring-opening reaction that detoxifies L-azetidine-2-carboxylate . This reaction is catalyzed by an L-AZC hydrolase from Novosphingobium sp. MBES04 .科学研究应用

Synthesis of Functionalized Azetidines

Ethyl azetidine-2-carboxylate hydrochloride: is a valuable precursor in the synthesis of functionalized azetidines. The aza Paternò–Büchi reaction is a notable method that utilizes this compound for creating azetidines . This reaction is significant for its high regio- and stereoselectivity, which is crucial for the synthesis of complex natural products and pharmaceuticals.

Antibacterial Agents

The compound plays a critical role in the synthesis of β-lactam antibiotics , such as penicillins and cephalosporins . These antibiotics are vital in combating bacterial infections, and the development of new derivatives is a continuous effort to address antibiotic resistance.

Biological Activity

Azetidine derivatives, including those derived from ethyl azetidine-2-carboxylate hydrochloride, are studied for their biological activities. They are found in natural products and can exhibit gametocidal properties, which may have implications in agricultural research and development .

安全和危害

未来方向

Recent advances in the synthesis and reactivity of azetidines suggest that there is considerable interest in this field, with a focus on the most recent advances, trends, and future directions . The results of ongoing research will enable the engineering of L-AZC to the building block of aminoglycoside antibiotics .

作用机制

Target of Action

Ethyl azetidine-2-carboxylate hydrochloride, a derivative of L-azetidine-2-carboxylate (L-AZC), primarily targets proteins . It is quickly involved in proteins and can cause protein misfolding, disrupting the normal function of the protein .

Mode of Action

The compound interacts with its targets, the proteins, by getting quickly involved in them . This involvement leads to protein misfolding, which disrupts the normal function of the proteins . The hydrolysis on the ring opening of L-AZC has an effective practical detoxification function .

Biochemical Pathways

The compound affects the cyclic amino acid metabolism pathway . An L-AZC hydrolase from Novosphingobium sp. MBES04 (Ns A2CH), which belongs to the haloacid dehalogenase-like superfamily, participates in this pathway . This enzyme has high substrate and stereospecificity for the hydrolysis of L-AZC .

Result of Action

The result of the compound’s action is the disruption of the normal function of proteins due to protein misfolding . This disruption can have significant effects at the molecular and cellular levels.

Action Environment

The action of Ethyl azetidine-2-carboxylate hydrochloride can be influenced by various environmental factors. For instance, the presence of bacteria can lead to the biodegradation of L-AZC, as it can be used as the only carbon and nitrogen source by bacteria . This biodegradation has an effective practical detoxification function .

属性

IUPAC Name |

ethyl azetidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(8)5-3-4-7-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGSFZLUZRAVTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681043 |

Source

|

| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl azetidine-2-carboxylate hydrochloride | |

CAS RN |

162698-21-7 |

Source

|

| Record name | Ethyl azetidine-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B599600.png)